9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester)

説明

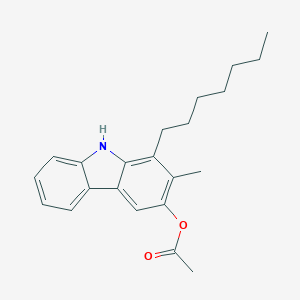

9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) is a chemical compound with the molecular formula C22H27NO2 and a molecular weight of 337.5 g/mol. This compound is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.

準備方法

The synthesis of 9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) typically involves the esterification of 9H-Carbazol-3-ol, 1-heptyl-2-methyl- with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality products.

化学反応の分析

9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the acetate group to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.

科学的研究の応用

Overview

9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester), with the CAS number 139196-84-2, is a compound characterized by a carbazole backbone and functional groups that enhance its solubility and potential biological activity. This article explores its applications in various fields, particularly in organic synthesis and pharmaceuticals, supported by data tables and relevant case studies.

Organic Synthesis

9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) serves as an intermediate in the synthesis of more complex organic molecules. Its structural features facilitate various reactions that are essential for creating derivatives with specific properties.

Synthesis Methods:

Several methods exist for synthesizing this compound, each varying in yield and purity based on reaction conditions such as temperature and solvent choice. Common methods include:

- Esterification Reactions: Utilizing carboxylic acids and alcohols.

- Nucleophilic Substitution Reactions: Exploiting the electrophilic nature of the carbazole moiety for further functionalization.

Pharmaceutical Applications

The compound shows promise in pharmaceutical applications due to its potential biological activity. Research indicates that compounds similar to 9H-Carbazol-3-ol exhibit interactions with various biological targets, including enzymes and receptors involved in therapeutic processes.

Case Studies:

- Antiviral Activity: Carbazole derivatives have been explored for their antiviral properties. For instance, certain derivatives have shown significant inhibitory activity against viral replication pathways .

- Neuroprotective Effects: Compounds within the carbazole family have been investigated for their ability to modulate neurotransmitter systems, potentially aiding in conditions such as Alzheimer's disease and depression .

作用機序

The mechanism of action of 9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) involves its interaction with specific molecular targets and pathways. In biological systems, carbazole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

類似化合物との比較

9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) can be compared with other similar compounds, such as:

9H-Carbazol-3-ol, 1-heptyl-2-methyl-: The non-esterified form of the compound, which may have different chemical and biological properties.

9H-Carbazol-3-ol, 1-heptyl-2-methyl-, butyrate (ester): A similar ester derivative with a butyrate group instead of an acetate group, which may exhibit different reactivity and applications.

9H-Carbazol-3-ol, 1-heptyl-2-methyl-, propionate (ester): Another ester derivative with a propionate group, which may have unique properties and uses.

The uniqueness of 9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) lies in its specific ester group, which can influence its reactivity, solubility, and biological activity compared to other similar compounds.

生物活性

9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) is a member of the carbazole family, which has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound is characterized by a carbazole core with a heptyl and methyl substituent at specific positions and an acetate ester group. Its molecular formula is . The structure influences its solubility, reactivity, and biological interactions.

1. Antimicrobial Activity

Carbazole derivatives, including 9H-Carbazol-3-ol, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents .

2. Anti-inflammatory Properties

Research has shown that carbazole derivatives exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The mechanism involves modulation of the NF-κB signaling pathway, which plays a crucial role in inflammatory responses. In vitro studies have reported that the compound reduces the secretion of TNF-α and IL-6 in activated macrophages .

3. Anticancer Activity

The anticancer potential of 9H-Carbazol-3-ol has been explored in various cancer cell lines. Notably:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 3.2 |

| A549 (lung cancer) | 4.5 |

The compound induces apoptosis through caspase activation and cell cycle arrest at the G2/M phase .

The biological activity of 9H-Carbazol-3-ol is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It may act on nuclear receptors that regulate gene expression related to cell proliferation and apoptosis.

These interactions lead to downstream effects that mediate its therapeutic benefits .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various carbazole derivatives, including 9H-Carbazol-3-ol. The results indicated a strong correlation between structural modifications and antimicrobial potency, highlighting the significance of the heptyl group in enhancing activity against Gram-positive bacteria .

Case Study 2: Anti-inflammatory Action

Another investigation focused on the anti-inflammatory properties of carbazole derivatives in a murine model of arthritis. Treatment with 9H-Carbazol-3-ol significantly reduced paw swelling and inflammatory markers compared to control groups, demonstrating its potential as a therapeutic agent for inflammatory diseases .

特性

IUPAC Name |

(1-heptyl-2-methyl-9H-carbazol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO2/c1-4-5-6-7-8-11-17-15(2)21(25-16(3)24)14-19-18-12-9-10-13-20(18)23-22(17)19/h9-10,12-14,23H,4-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGIKCRNTHVIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=C2C(=CC(=C1C)OC(=O)C)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160957 | |

| Record name | 9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139196-84-2 | |

| Record name | 9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139196842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazol-3-ol, 1-heptyl-2-methyl-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。